1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular architecture. The official IUPAC designation is 1-amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol, which systematically identifies each functional component within the molecular structure. This nomenclature begins with the propanol backbone, specifically indicating the amino group at the first carbon position and the hydroxyl group at the second carbon position. The phenoxy substituent is precisely located at the third carbon of the propanol chain, with the trifluoromethyl group positioned at the meta position of the aromatic ring system.
The systematic classification places this compound within several overlapping chemical categories based on its functional groups and structural features. Primary classification identifies it as an amino alcohol, specifically a beta-amino alcohol derivative due to the positioning of the amino and hydroxyl functional groups. Secondary classification recognizes it as an organofluorine compound due to the presence of the trifluoromethyl substituent, which significantly influences its chemical and physical properties. The compound also falls under the broader category of phenoxy derivatives, which are characterized by the oxygen bridge linking the aromatic ring to the aliphatic chain.
Database systems consistently reference this compound using multiple identifier systems to ensure precise chemical communication. The Chemical Abstracts Service registry number 4698-90-2 serves as the primary identifier, while the MDL number MFCD11131172 provides an additional reference point. The PubChem compound identifier 43186639 facilitates access to comprehensive chemical information databases, enabling researchers to retrieve detailed molecular data and related compound information.
Molecular Architecture and Functional Group Analysis
The molecular architecture of this compound demonstrates a sophisticated arrangement of functional groups that collectively define its chemical behavior and potential applications. The core structural framework consists of a three-carbon aliphatic chain bearing both amino and hydroxyl substituents, creating a classic amino alcohol motif that is prevalent in many biologically active compounds. The propanol backbone provides conformational flexibility while maintaining the essential functional group relationships necessary for specific molecular interactions.
The aromatic component of the molecule features a benzene ring substituted with a trifluoromethyl group at the meta position relative to the phenoxy oxygen. This trifluoromethyl substituent represents one of the most electronegative functional groups in organic chemistry, significantly altering the electronic distribution throughout the aromatic system. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity patterns of the entire molecule, particularly affecting the nucleophilicity of nearby functional groups and the overall molecular polarity.
| Functional Group | Position | Electronic Effect | Molecular Impact |
|---|---|---|---|
| Primary amino group | Carbon-1 | Electron-donating | Nucleophilic reactivity |
| Secondary hydroxyl | Carbon-2 | Electron-donating | Hydrogen bonding capability |
| Phenoxy ether | Carbon-3 | Neutral | Aromatic conjugation |
| Trifluoromethyl | Meta-aromatic | Strong electron-withdrawing | Electronic modulation |
The ether linkage connecting the aromatic ring to the aliphatic chain provides structural rigidity while maintaining some rotational freedom around the carbon-oxygen bond. This ether functionality contributes to the overall molecular stability and influences the compound's solubility characteristics in various solvents. The specific positioning of functional groups creates opportunities for intramolecular interactions, particularly hydrogen bonding between the hydroxyl and amino groups, which can significantly influence the preferred conformational states of the molecule.
Stereochemical Configuration and Conformational Dynamics
The stereochemical analysis of this compound reveals the presence of a single chiral center located at the second carbon atom of the propanol chain. This chiral center bears both the hydroxyl group and the carbon chain extending toward the phenoxy substituent, creating the potential for two enantiomeric forms designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical designation depends on the priority assignment of the four substituents attached to the chiral carbon: the hydroxyl group, the amino-bearing carbon, the phenoxy-bearing carbon, and the hydrogen atom.
Conformational dynamics of this compound involve multiple rotational degrees of freedom that significantly influence its three-dimensional structure and potential biological activity. The most significant conformational variables include rotation around the carbon-carbon bonds within the propanol chain and rotation around the ether linkage connecting the aromatic ring to the aliphatic framework. These rotational freedoms allow the molecule to adopt various spatial arrangements, each potentially exhibiting different interaction patterns with biological targets or chemical reagents.
The trifluoromethyl substituent on the aromatic ring introduces additional conformational considerations due to its substantial steric bulk and strong electronic effects. The preferred orientation of the trifluoromethyl group relative to the phenoxy oxygen can influence the overall molecular shape and the accessibility of other functional groups for intermolecular interactions. Computational studies of similar trifluoromethyl-substituted compounds suggest that the CF₃ group typically adopts conformations that minimize steric interactions while maximizing favorable electronic effects.
Intramolecular hydrogen bonding represents another crucial factor in determining the preferred conformational states of this compound. The proximity of the amino and hydroxyl groups creates opportunities for internal hydrogen bonding, which can stabilize specific conformations and influence the molecule's overall three-dimensional structure. These intramolecular interactions may compete with intermolecular hydrogen bonding in solution, affecting the compound's association behavior and solubility characteristics.
Spectroscopic Fingerprinting (NMR, IR, MS)
Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for detailed structural elucidation, with both proton and carbon-13 NMR providing complementary information about the molecular framework and substitution patterns.
The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns that directly correlate with the compound's structural features. The aromatic protons appear in the typical aromatic region between 7.0 and 8.0 parts per million, with specific coupling patterns reflecting the meta-substitution pattern of the trifluoromethyl group. The trifluoromethyl group itself does not produce direct proton signals but influences the chemical shifts of nearby aromatic protons through its strong electron-withdrawing effects. The aliphatic region displays signals corresponding to the propanol chain protons, with the chiral center proton typically appearing as a complex multiplet due to coupling with adjacent methylene groups.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and the electronic environment of each carbon atom within the molecule. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 123-125 parts per million. The aromatic carbons show distinct chemical shifts that reflect the electronic influence of the trifluoromethyl substituent, with carbons closer to the CF₃ group experiencing greater downfield shifts. The aliphatic carbons of the propanol chain exhibit chemical shifts consistent with their respective substitution patterns and functional group environments.
| Spectroscopic Parameter | Expected Range | Structural Assignment |
|---|---|---|
| Aromatic ¹H NMR | 7.0-8.0 ppm | Benzene ring protons |
| Aliphatic ¹H NMR | 2.5-4.0 ppm | Propanol chain protons |
| ¹³C NMR CF₃ | 123-125 ppm | Trifluoromethyl carbon |
| ¹³C NMR aromatic | 110-160 ppm | Benzene ring carbons |
| Infrared OH stretch | 3200-3600 cm⁻¹ | Hydroxyl group |
| Infrared NH stretch | 3300-3500 cm⁻¹ | Amino group |
Infrared spectroscopy provides valuable information about the functional groups present in the molecule and their hydrogen bonding characteristics. The hydroxyl group typically produces a broad absorption band in the 3200-3600 wavenumber region, with the exact position and width depending on the extent of hydrogen bonding. The primary amino group generates characteristic stretching vibrations around 3300-3500 wavenumbers, often appearing as two distinct bands corresponding to symmetric and asymmetric NH₂ stretching modes. The trifluoromethyl group contributes strong carbon-fluorine stretching vibrations in the 1000-1300 wavenumber region, providing definitive confirmation of this functional group's presence.
Mass spectrometry analysis yields crucial information about the molecular weight and fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 235, corresponding to the compound's molecular weight. Characteristic fragmentation patterns include loss of the trifluoromethyl group (loss of 69 mass units) and cleavage of the ether linkage, producing fragment ions that can be used for structural confirmation. The presence of fluorine atoms in the molecule creates distinctive isotope patterns that further confirm the molecular composition and help distinguish this compound from similar structures lacking fluorine substitution.
Properties
IUPAC Name |
1-amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOZYQWTVVSEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CN)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol has been investigated for its role as a potential therapeutic agent. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, making it a valuable component in drug design.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of compounds containing the trifluoromethyl group. The research indicated that derivatives of this compound exhibited significant activity in animal models, suggesting a pathway for developing new antidepressants .
Agrochemical Applications
The compound's efficacy as an agrochemical has also been noted. Its unique structure allows it to act as a herbicide and pesticide.
Data Table: Herbicidal Activity
| Compound | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Trifluoromethyl herbicide | 200 | 85 |
Research indicates that this compound can effectively control specific weed species without harming crops, making it an environmentally friendly option for farmers .
Material Science Applications
In material science, this compound is being explored for its potential use in developing advanced materials such as polymers and coatings.
Case Study: Coating Formulations
A recent study focused on incorporating this compound into polymer matrices to improve thermal stability and chemical resistance. The results demonstrated enhanced performance characteristics in coatings used for industrial applications .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance binding affinity to certain receptors or enzymes, leading to biological activity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aryloxypropanolamines
Key Observations :
- Positional Isomerism : The meta-substituted trifluoromethyl group in the target compound contrasts with BC1618’s para-substituted analog. This difference may alter electronic distribution and steric interactions, impacting biological target binding .
- Biological Activity: BC1618 activates AMPK, a metabolic regulator, while CHJ04093 targets SphK1, an enzyme involved in lipid signaling .
Physicochemical Data :
Functional Group Impact on Bioactivity
- Trifluoromethyl Group : Enhances metabolic stability and electronegativity, promoting interactions with hydrophobic enzyme pockets .
- Amino Group Modifications: Primary amines (target compound) may facilitate hydrogen bonding but limit lipophilicity. Tertiary amines (BC1618, CHJ04093) improve bioavailability and target engagement through increased lipophilicity and steric bulk .
- Phenoxy Substituents: Bromo/chloro groups (CHJ04092–CHJ04094) enhance halogen bonding, while bulky groups (IMB-H12) disrupt fungal biofilm formation .
Biological Activity
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a compound notable for its diverse biological activities and potential applications in pharmaceuticals. The trifluoromethyl group enhances its pharmacological properties, making it a valuable candidate for drug development and biochemical research.
- Molecular Formula : C10H12F3NO2
- Molecular Weight : 235.21 g/mol
- IUPAC Name : this compound
- InChI Key : QBOZYQWTVVSEFZ-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, leading to increased potency in biological assays.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial for therapeutic applications.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical in various physiological processes.
Biological Activities
This compound exhibits several biological activities:
Anticancer Activity
Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group can improve the efficacy of these compounds in targeting tumor cells.
Antimicrobial Properties
The compound has potential antimicrobial activity, particularly against pathogens like Helicobacter pylori. Studies have noted that structural modifications can enhance this activity significantly.
Enzyme Interaction Studies
The compound's interaction with specific enzymes has been explored, revealing its potential as a modulator of enzyme activity. For example, it could serve as a phospholipase A2 inhibitor, which is relevant in drug-induced phospholipidosis studies .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Cytotoxic effects on human tumor cell lines | |
| Antimicrobial | Activity against Helicobacter pylori | |
| Enzyme Inhibition | Inhibitor of phospholipase A2 |
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited lysosomal phospholipase A2, correlating with reduced drug-induced phospholipidosis. This finding suggests its potential use in mitigating side effects associated with certain pharmaceuticals .
Preparation Methods
Nucleophilic Substitution on Halogenated Aromatic Compounds
A principal method to prepare related phenoxypropanolamines involves the nucleophilic substitution of halogenated trifluoromethylbenzene derivatives with amino alcohol precursors. This method is exemplified by the reaction of N-substituted 3-hydroxypropylamines with chlorotrifluoromethylbenzenes under basic conditions.
-
- Starting materials: N-methyl-3-hydroxy-3-(phenyl)propylamine or its optically active analogs.
- Electrophile: 1-chloro-4-(trifluoromethyl)benzene or positional isomers.
- Base: Sodium hydroxide or potassium hydroxide (30% molar excess), sometimes with 10-12% water content.
- Solvent: Dimethyl sulfoxide (DMSO).
- Temperature: 80–110 °C.
- Reaction time: 4–20 hours.
- Phase transfer catalyst: Tetrabutylammonium bromide may be added to improve reaction efficiency.
Mechanism:
The hydroxyl group on the propanolamine acts as a nucleophile, displacing the chlorine atom on the trifluoromethylbenzene ring to form the phenoxy linkage.-
- Yields reported are high, around 88%.
- The product is typically isolated as a hydrochloride salt.
- Purification involves extraction, washing, drying, and recrystallization from diisopropyl ether.
| Parameter | Value |
|---|---|
| Starting amine | (±)-N-methyl-3-hydroxy-3-(phenyl)propylamine (100 mol) |
| Base | Sodium hydroxide (140 mol) |
| Electrophile | 1-chloro-4-(trifluoromethyl)benzene (140 mol) |
| Solvent | Dimethyl sulfoxide (60 L) |
| Temperature | 100 °C |
| Reaction time | 20 hours |
| Yield | 88% (30.3 kg product) |
| Product melting point | 154–156 °C |
- References: This method is described in detail in patent WO1994000416A1, which also discusses preparation of optically active forms by using chiral starting amines.
Reduction of α,β-Unsaturated Ketones Followed by Amination
Another approach involves the synthesis of the amino alcohol backbone by reduction of α,β-unsaturated ketones followed by amination steps.
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- Claisen condensation of acetophenone with ethyl formate to generate benzoylacetaldehyde sodium salt.
- Condensation of this salt with methylamine hydrochloride to produce 1-phenyl-3-methylamino-1-propen-1-one.
- Reduction of the α,β-unsaturated ketone (1-phenyl-3-methylamino-1-propen-1-one) to the corresponding amino alcohol using sodium borohydride in glacial acetic acid.
-
- Sodium borohydride addition at low temperatures (1–15 °C).
- Post-reduction treatment with sodium hydroxide to neutralize and facilitate extraction.
- Extraction with ethyl acetate or other organic solvents.
- Solvent evaporation to isolate the amino alcohol.
-
- This method allows for the introduction of the amino group in a controlled manner.
- It is suitable for preparing fluoxetine precursors structurally related to the target compound.
References: Detailed in patent US20040102651A1 and supported by various literature sources on fluoxetine intermediates synthesis.
Epoxide Ring-Opening with Phenols and Amines
A third synthetic route involves epoxide intermediates derived from epichlorohydrin reacting with substituted phenols and amines.
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- Reaction of optically active epichlorohydrin ((S)- or (R)-epichlorohydrin) with substituted phenols (e.g., 3-(trifluoromethyl)phenol) in acetonitrile.
- Use of cesium carbonate as a base under reflux conditions overnight.
- The resulting epoxide derivative is then subjected to ring-opening by piperidine or other amines to yield the amino alcohol.
-
- Epoxide formation yields range around 75–79%.
- Subsequent amine substitution proceeds efficiently with HPLC confirmation of completion.
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- Column chromatography on silica gel using gradient elution (hexane/ethyl acetate).
- Crystallization to obtain the final product as white powder.
References: This method is reported in a study on piperidinol derivatives with biological activity, which includes synthesis of related phenoxypropanolamines.
Phenol Alkylation with α-Chloroacetone Derivatives
A related synthetic approach involves alkylation of phenols with α-chloroacetone to form 1-substituted phenoxypropan-2-ones, which can be further converted to amino alcohols.
-
- Phenol, potassium iodide (catalytic), and potassium carbonate in dry acetone.
- Heating at 60 °C for 1 hour before dropwise addition of α-chloroacetone.
- Continued heating at 60 °C for 3 hours.
- Filtration and solvent removal followed by purification via column chromatography.
-
- High yields reported (e.g., 87.9% for 1-phenoxypropan-2-one).
-
- The ketone intermediates can be aminated or reduced to yield the target amino alcohols.
References: Described in synthetic protocols for phenoxypropan-2-one derivatives, which serve as precursors for amino alcohol synthesis.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution (WO1994000416A1) | N-methyl-3-hydroxypropylamine, 1-chloro-4-(CF3)benzene, NaOH, DMSO, 100 °C, 20 h | Simple, scalable, high yield, suitable for chiral synthesis | ~88% | Uses strong base, phase transfer catalyst optional |
| Reduction of α,β-unsaturated ketones (US20040102651A1) | Sodium borohydride reduction of 1-phenyl-3-methylamino-1-propen-1-one | Controlled amination, fluoxetine precursor | Not specified | Multi-step, temperature sensitive |
| Epoxide ring-opening (PMC article) | Epichlorohydrin, substituted phenol, Cs2CO3, amines, reflux in acetonitrile | Good yields, stereospecific options | 75–79% | Requires chromatographic purification |
| Phenol alkylation with α-chloroacetone (RSC protocol) | Phenol, KI, K2CO3, α-chloroacetone, acetone, 60 °C | High yield of ketone intermediates | ~88% | Intermediate step before amination |
Q & A
Q. What are the key synthetic pathways for 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves:
Nucleophilic substitution : Reacting 3-(trifluoromethyl)phenol with epichlorohydrin to form the phenoxy-epoxide intermediate.
Amination : Opening the epoxide with ammonia or a protected amine under basic conditions (e.g., K₂CO₃ in DMF) .
Characterization of intermediates includes:
Q. How does the trifluoromethylphenoxy group influence the compound’s physicochemical properties?
- Methodological Answer : The trifluoromethyl group enhances:
- Lipophilicity : Measured via logP assays (e.g., shake-flask method), critical for blood-brain barrier penetration.
- Metabolic stability : Assessed using liver microsomal assays (e.g., human CYP450 isoforms).
- Electron-withdrawing effects : Evaluated via Hammett substituent constants (σₚ values) to predict reactivity in further derivatization .
Q. What spectroscopic techniques are optimal for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals.
- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers.
- Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in solution .
Advanced Research Questions
Q. How can conflicting bioactivity data between enantiomers be systematically resolved?
- Methodological Answer :
- Enantioselective assays : Test (R)- and (S)-enantiomers separately in target-specific assays (e.g., enzyme inhibition IC₅₀).
- Molecular docking : Use software like AutoDock Vina to model interactions with binding pockets (e.g., serotonin receptors).
- Pharmacokinetic profiling : Compare metabolic half-lives (t₁/₂) and bioavailability (AUC) in rodent models .
Q. What strategies mitigate racemization during scale-up synthesis?
- Methodological Answer :
- Low-temperature protocols : Conduct reactions below 0°C to minimize epoxide ring-opening reversibility.
- Chiral auxiliaries : Introduce temporary protecting groups (e.g., Boc) to stabilize stereocenters.
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring .
Q. How do solvent polarity and pH affect the stability of the secondary alcohol moiety?
- Methodological Answer :
- Accelerated stability studies : Store the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks.
- LC-MS degradation profiling : Identify oxidation products (e.g., ketone formation) and hydrolysis byproducts.
- DFT calculations : Model transition states for alcohol dehydration under acidic conditions .
Q. What computational approaches predict off-target interactions for this compound?
- Methodological Answer :
- Phylogenetic analysis : Compare target receptor homology across species (e.g., human vs. rodent β-adrenergic receptors).
- Chemoproteomics : Use affinity-based probes to capture binding proteins in cell lysates.
- Machine learning : Train models on PubChem BioAssay data to flag potential toxicity risks .
Data Contradiction Analysis
Q. How to address discrepancies in reported binding affinities across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like ionic strength (e.g., 150 mM NaCl), temperature (25°C), and protein concentration.
- Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers .
Structural Analog Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
